UCON113
Description
Properties
CAS No. |
12795-70-9 |
|---|---|
Molecular Formula |
C8H10N2O |
Origin of Product |
United States |
Synthesis Methodologies and Polymerization Mechanisms of Polyalkylene Glycols
Fundamental Polymerization Mechanisms
The core of PAG synthesis is the ring-opening reaction of epoxides like ethylene (B1197577) oxide (EO), propylene (B89431) oxide (PO), and butylene oxide (BO). atamankimya.comacs.org The significant ring strain of the three-membered epoxide ring (approximately 110–115 kJ/mol for ethylene oxide) is the primary driving force for polymerization. acs.org This reaction can be initiated through several mechanisms, most commonly anionic or cationic pathways, with the anionic mechanism being preferred for producing PAGs with a low polydispersity (a narrow distribution of molecular weights). wikipedia.org
A standard and widely applied method for synthesizing PAGs involves the use of an alcohol or glycol as a "starter" molecule. lubrication.expertgoogle.com The polymerization is initiated by the starter in the presence of a catalyst, which facilitates the addition of epoxide monomers to the starter molecule. google.com
In a typical base-catalyzed process, the starter alcohol is first converted to its more nucleophilic alkoxide form. atamankimya.com This alkoxide then attacks an epoxide monomer, opening the ring and forming a new, larger alkoxide. This process repeats as subsequent monomer units are added, propagating the polymer chain. acs.org This mechanism is foundational to the industrial production of many PAGs. The general scheme for this initiation and propagation is as follows:
Initiation: An alcohol (R-OH) reacts with a base to form an alkoxide (R-O⁻).
Propagation: The alkoxide attacks an epoxide monomer (e.g., ethylene oxide), initiating the polymer chain. The newly formed, larger alkoxide then attacks another epoxide monomer, and the chain continues to grow.
This method allows for the creation of polymers where the number of hydroxyl end groups is determined by the starter molecule; for example, a diol starter will produce a PAG with two terminal hydroxyl groups. windows.net
The choice of catalyst is critical in PAG synthesis as it dictates the polymerization mechanism and influences the final polymer's characteristics. atamanchemicals.comwikipedia.org
Basic Catalysts: Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and various metal alkoxides, are commonly used for the anionic ring-opening polymerization of epoxides. wikipedia.orggoogle.com This method is particularly effective for producing low-to-moderate molecular weight PAGs (typically under 20,000 g/mol ). atamanchemicals.comwindows.net The reaction proceeds via the nucleophilic attack of an alkoxide on the epoxide ring. acs.org While efficient, base-catalyzed polymerization of propylene oxide is limited by a side reaction where the monomer rearranges to form allyl alcohol, which can act as a chain transfer agent and limit the final molecular weight. acs.orgwindows.net
Acidic Catalysts: Acidic catalysts, including Brønsted acids (like sulfuric acid) and Lewis acids, facilitate the cationic ring-opening polymerization. wikipedia.orggoogle.com In this mechanism, the catalyst protonates the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack by another monomer or the growing polymer chain. While this method can be used, it often leads to a broader molecular weight distribution and is less commonly employed for producing well-defined PAG structures compared to anionic polymerization. wikipedia.org
Coordination Catalysts: Coordination catalysts, which often feature metals like zinc, cobalt, chromium, aluminum, or magnesium, offer a more controlled polymerization pathway. nih.govroyalsocietypublishing.orgrsc.org These catalysts operate by coordinating the epoxide monomer at a metal active site, which activates it for ring-opening. nih.govroyalsocietypublishing.org This mechanism can minimize side reactions and allows for the synthesis of polymers with specific stereochemistry (tacticity) and higher molecular weights. acs.org Heterodinuclear catalysts, which combine two different metal centers, have shown particularly high activity and are a subject of ongoing research to improve efficiency and selectivity. acs.org
| Catalyst Type | Typical Examples | Primary Mechanism | Key Features |
| Basic | NaOH, KOH, Metal Alkoxides | Anionic ROP | Preferred for low PDI; common for low-to-mid MW PAGs. wikipedia.org |
| Acidic | H₂SO₄, p-toluenesulfonic acid | Cationic ROP | Can lead to broader molecular weight distribution. wikipedia.orggoogle.com |
| Coordination | Zn, Co, Cr, Al-based complexes | Coordination ROP | Allows for high MW and stereochemical control. nih.govroyalsocietypublishing.orgrsc.org |
Interactive Data Table: Comparison of Catalyst Types in PAG Synthesis.
Epoxide Polymerization via Alcohol and Metal Alkoxide Starters
Control of Polymer Architecture and Molecular Weight Distribution
The precise control over polymer architecture and molecular weight is what makes PAGs so adaptable for different applications. univarsolutions.com Factors such as catalyst choice, the presence of chain transfer agents, and the ratio and sequence of monomers are all critical levers in designing the final polymer.
While standard base-catalyzed methods are often limited to producing PAGs with molecular weights below 20,000 g/mol , several strategies exist to synthesize high molecular weight polymers. atamanchemicals.comwindows.net One approach is to use suspension polymerization, where the growing polymer chain is kept in solution while the reaction proceeds, preventing premature termination or coagulation. wikipedia.org
The use of specific catalysts is another key strategy.
Alkaline earth metal compounds , such as barium and strontium hydroxides, have been reported to reduce the side reactions that limit chain growth, particularly with propylene oxide. windows.net
Coordination catalysts , such as organometallic compounds of aluminum, magnesium, or calcium, are effective in producing high molecular weight polyethylene (B3416737) oxide (often called PEO) by minimizing unwanted chain transfer. wikipedia.org
Solid alkaline catalysts used at elevated temperatures and pressures have also been shown to produce polyethylene glycols with molecular weights substantially exceeding 20,000 g/mol . google.com
Chain transfer is a chemical reaction that stops the growth of one polymer chain and initiates the growth of another. wikipedia.org This process inherently reduces the average molecular weight of the final polymer. wikipedia.org Chain transfer can be an unavoidable side reaction or can be deliberately induced by adding a chain transfer agent (CTA). wikipedia.org
In PAG synthesis, common sources of chain transfer include:
Transfer to Monomer: A growing polymer chain can abstract a hydrogen atom from a monomer molecule. wikipedia.org This is a significant limiting factor in the base-catalyzed polymerization of propylene oxide, where rearrangement to allyl alcohol creates a potent chain transfer species. acs.orgwindows.net
Transfer to Solvent: In solution polymerizations, the solvent itself can act as a chain transfer agent, leading to the formation of very low molecular weight polymers or oligomers. wikipedia.org
Deliberate Use of CTAs: In some processes, CTAs like thiols (mercaptans) or certain halocarbons are intentionally added to control and limit the molecular weight of the polymer, which is a common practice in many forms of polymerization. wikipedia.orgrubbernews.comgoogle.com
The properties of PAGs can be finely tuned by copolymerizing different alkylene oxides, such as ethylene oxide (EO), propylene oxide (PO), and butylene oxide (BO). atamankimya.comlubrication.expert The ratio of these monomers and their sequence in the polymer chain (architecture) have a profound impact on the final structure and properties like water solubility, viscosity, and lubricity. lubrication.expert
Oxide Ratios: The ratio of EO to PO is a critical factor. Increasing the proportion of hydrophilic EO units generally increases the polymer's water solubility and can raise its cloud point (the temperature at which it phase-separates from water). windows.net Conversely, increasing the proportion of more hydrophobic PO or BO units decreases water solubility but can enhance oil miscibility and lubricity. ontosight.ai
Polymer Architecture (Block vs. Random): The sequence in which monomers are added determines the polymer's architecture. lubrication.expert
Random Copolymers: If EO and PO are fed into the reactor simultaneously, they will incorporate into the polymer chain in a random or statistical fashion. lubrication.expertlibretexts.org
Block Copolymers: If one monomer (e.g., PO) is polymerized first to form a homopolymer block, and then a second monomer (e.g., EO) is added, a block copolymer is formed. lubrication.expertlibretexts.org This creates distinct "blocks" of different monomer units within the same polymer chain. Reverse block copolymers can also be made by starting with EO and then adding PO. windows.net
| Polymer Architecture | Monomer Sequence | Resulting Structure | Key Property Distinction |
| Random Copolymer | EO and PO added together | Properties are an average of the monomers. lubrication.expert | |
| Block Copolymer | PO added first, then EO | Can act as a surfactant; distinct block properties. atamanchemicals.com | |
| Reverse Block Copolymer | EO added first, then PO | Properties differ from standard block copolymers. windows.net |
Interactive Data Table: Impact of Monomer Sequence on PAG Copolymer Architecture.
Influence of Chain Transfer Reactions on Molecular Weight
Post-Polymerization Treatments and Catalyst Removal Techniques
Following the polymerization of alkylene oxides to form polyalkylene glycols (PAGs), the crude polymer contains residual catalysts and other impurities that must be removed to ensure the final product's quality, stability, and performance. The specific post-polymerization treatments and catalyst removal techniques depend on the type of catalyst used and the desired purity of the final PAG product.
Once the polymerization process is complete, treatments may be employed to enhance or tailor the properties of the PAGs for specific applications. lubrication.expert These treatments can include filtration to remove physical impurities and stabilization to improve oxidation resistance. lubrication.expert
Commonly, the synthesis of PAGs involves alkaline catalysts, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), or more complex catalysts like double metal cyanide (DMC) complexes. alfa-chemistry.comatamanchemicals.comgoogleapis.com The removal of these catalytic residues is a critical step in the manufacturing process.
Neutralization of Alkaline Catalysts
A primary method for treating crude polyalkylene glycols produced with alkaline catalysts is neutralization. alfa-chemistry.comatamanchemicals.com This process involves the addition of an acid to neutralize the basic catalyst, converting it into a salt that can be more easily separated from the polymer.
Research has shown that various acids can be employed for this purpose, including inorganic acids like sulfuric acid and phosphoric acid, as well as organic acids. researchgate.netgoogle.com The choice of acid can influence the efficiency of the neutralization and the ease of subsequent removal of the resulting salt. For instance, sulfuric acid has been selected as a neutralization agent due to the potentially simpler recycling process of the resulting cesium sulfate (B86663) salt when cesium hydroxide is the catalyst. researchgate.net The neutralization reaction is typically followed by dehydration and filtration to remove the precipitated salt. google.com
The amount of water present during neutralization can be a critical parameter. Studies on the removal of cesium hydroxide catalyst using sulfuric acid have indicated that an optimal water content of 2 to 3 wt% leads to the formation of crystals with a particle size suitable for filtration. researchgate.net Higher water content can lead to the solubilization of the salt, hindering its removal. researchgate.net
Adsorption Techniques
Adsorption is another widely used technique for catalyst removal. This method involves treating the crude polyol with an adsorbent material that selectively binds to the catalyst residues. Synthetic magnesium silicate (B1173343) is a commonly used adsorbent for this purpose. google.comgoogle.com
The process typically involves mixing the crude polyol with the adsorbent and a specific amount of water, followed by heating and filtration. google.comgoogle.com The addition of carbon dioxide to the mixture just before filtration has been shown to improve the efficiency of alkaline catalyst removal when using a synthetic magnesium silicate adsorbent. google.com For the removal of DMC catalyst residues, a method involves combining the polyol with an alkali metal compound to convert the DMC residues to an insoluble species, heating in the presence of at least 1.5 wt% water, and then filtering. googleapis.com This process can eliminate the need for magnesium silicate. googleapis.com
The table below summarizes key parameters for different catalyst removal techniques.
| Catalyst Type | Removal Technique | Key Reagents/Adsorbents | Critical Parameters |
| Alkaline (e.g., KOH, NaOH) | Neutralization & Filtration | Phosphoric Acid, Sulfuric Acid | Acid-to-catalyst molar ratio, water content, temperature |
| Alkaline (e.g., KOH, NaOH) | Adsorption & Filtration | Synthetic Magnesium Silicate | Adsorbent concentration (0.5-3.0 wt%), water content (1.0-5.0 wt%), temperature (80-130°C), CO2 addition |
| Double Metal Cyanide (DMC) | Precipitation & Filtration | Alkali Metal Compound (e.g., Hydride, Hydroxide) | Water content (>1.5 wt%), temperature (80-150°C) |
| Alkaline (e.g., Cesium Hydroxide) | Ion Exchange | Anionic Ion-Exchange Resin (e.g., Amberlite IRA) | --- |
Filtration and Other Separation Methods
Filtration is the most common method for separating the neutralized catalyst salts or the adsorbent laden with catalyst residues from the polyalkylene glycol. google.comgoogle.comgoogle.com The efficiency of filtration can be affected by the particle size of the precipitated salts, which in turn is influenced by the conditions of the neutralization and dehydration steps. researchgate.net
Centrifugation can also be employed for the removal of residual catalysts, sometimes in combination with solvents and water. google.comgoogle.com For high-molecular-weight polyethylene glycol compounds, a purification method involving liquid-liquid extraction between water and a suitable organic solvent can be effective in removing impurities. google.com
Research has also explored the use of ion-exchange resins to remove catalyst residues. researchgate.netgoogle.com For instance, an anionic ion-exchange resin was found to be effective in reducing the final acidity of a polyol after neutralization of a cesium-based catalyst. researchgate.net
The following table details research findings on specific catalyst removal processes.
| Research Focus | Catalyst | Treatment Method | Key Findings |
| Optimization of Cesium Catalyst Removal | Cesium Hydroxide | Neutralization with Sulfuric Acid, Crystallization, Filtration | Optimal particle size for filtration was achieved with a water content between 2 and 3 wt%. researchgate.net |
| Improved Alkaline Catalyst Removal | Alkaline Catalysts | Adsorption with Synthetic Magnesium Silicate and water, with CO2 addition | Adding CO2 to saturate the water prior to filtration improves catalyst removal efficiency. google.com |
| Removal of DMC Catalyst Residues | Double Metal Cyanide (DMC) | Treatment with an alkali metal compound in the presence of water | At least 1.5 wt% water is necessary for the complete removal of DMC catalyst residues without needing magnesium silicate. googleapis.com |
| Removal of Alkali Metal Ions | Potassium Ions (K+) | Ion exchange with aluminum silicate | K+ ions were effectively removed by exchanging them with H+ ions at 120°C for 2 hours. acs.org |
Advanced Chemical Modifications and Derivatization of Polyalkylene Glycols
End-Group Functionalization and Reactivity Studies
The terminal hydroxyl groups of PAGs are chemically similar to those in simple alcohols, making them amenable to a variety of well-established organic reactions. This functionalization is a key strategy for altering the physical and chemical properties of the polymer.
The conversion of terminal hydroxyl groups to silyl (B83357) ethers is a fundamental modification in polymer science. thieme-connect.de This reaction is often employed as a protective strategy during multi-step syntheses to prevent unwanted side reactions of the hydroxyl group. nih.gov The process involves reacting the PAG's terminal -OH group with a silyl halide, typically in the presence of a base.
The general reaction can be represented as:
PAG-OH + R₃Si-Cl → PAG-O-SiR₃ + HCl
The stability and properties of the resulting silyl ether depend significantly on the steric bulk of the alkyl or aryl groups (R) attached to the silicon atom. thieme-connect.de
Research Findings: The silylation of hydroxyl groups is a highly efficient and selective process. nih.gov Organosilanes are widely used due to the ease with which silyl groups can be added and subsequently removed under specific conditions. nih.govgelest.com The resulting silyl ether bond is notably stable, a consequence of silicon's strong affinity for oxygen. nih.gov The choice of silylating agent allows for precise control over the stability of the protected group; for instance, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than trimethylsilyl (B98337) (TMS) ethers, making them more robust for enduring subsequent reaction conditions and purification processes like column chromatography. thieme-connect.de
Table 1: Common Silylating Agents and Their Characteristics
| Silyl Group | Abbreviation | Common Reagent | Relative Stability | Key Features |
|---|---|---|---|---|
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Low | Easily cleaved; often used for derivatization in gas chromatography. thieme-connect.de |
| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Moderate | More stable than TMS, withstands chromatography. thieme-connect.de |
| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | High | Robust protection, stable to many non-acidic reagents. thieme-connect.de |
Esterification is a primary method for modifying PAGs to alter properties such as polarity, viscosity, and lubricity. The reaction, known as Fischer esterification, involves heating the PAG with a carboxylic acid in the presence of an acid catalyst, like concentrated sulfuric acid, to produce an ester and water. britannica.comlibretexts.org
The reaction is reversible and can be driven to completion by removing the water as it forms. libretexts.org
PAG-OH + R-COOH ⇌ PAG-O-CO-R + H₂O
Research Findings: The reaction between an alcohol's hydroxyl group and a carboxylic acid is a classic condensation reaction. savemyexams.com The process is generally slow and requires heating, often under reflux, to achieve equilibrium. libretexts.orgsavemyexams.com The resulting esters often possess distinct properties from the parent PAG. For example, converting the polar hydroxyl end-groups to less polar ester groups can significantly change the polymer's solubility characteristics and intermolecular forces. libretexts.org This modification can also be performed with inorganic acids or their derivatives (e.g., acid chlorides, acid anhydrides) to introduce different functionalities. britannica.comsavemyexams.com Reacting a PAG with an acid anhydride, for instance, is often faster and not reversible, leading to higher yields of the ester product. libretexts.org
Table 2: Examples of PAG Esterification Reactions
| Reactant Acid | Acid Type | Resulting Ester Group | Potential Property Change |
|---|---|---|---|
| Acetic Acid | Organic Carboxylic Acid | Acetate Ester | Increased hydrophobicity |
| Oleic Acid | Organic (Fatty) Acid | Oleate Ester | Enhanced lubricity, altered viscosity |
| Benzoic Acid | Organic (Aromatic) Acid | Benzoate Ester | Improved thermal stability |
The ability to modify the terminal groups of polymers, creating so-called "telechelic" polymers, is crucial for designing advanced materials. acs.org The reactivity of the hydroxyl end-groups in PAGs allows for their incorporation into larger, more complex polymer architectures like block copolymers or polyurethanes. nih.gov
Ester Formation via Reaction with Organic and Inorganic Acids
Development of Hybrid PAG Structures
To meet the demands of modern applications, researchers are developing hybrid polymers that combine the advantageous properties of PAGs with other chemical structures. This approach aims to create materials with superior performance profiles that cannot be achieved by a single polymer type.
A significant area of development is the creation of hybrid structures that merge PAGs with polyol esters (POEs). This integration seeks to balance the excellent thermal stability and high viscosity index of PAGs with the superior hydrolytic stability and biodegradability often associated with esters. lube-media.com
Research Findings: A novel class of hybrid base oils, described as secondary polyol esters (SPEs), has been developed. lube-media.com These molecules are synthesized to incorporate the functional advantages of both PAGs and esters within a single structure. lube-media.com Unlike traditional polyol esters which are formed on primary hydroxyls, SPEs feature ester linkages on secondary hydroxyl groups, a structural feature that sterically hinders hydrolysis and improves the oil's stability in the presence of water. lube-media.com These hybrid structures exhibit high viscosity indices comparable to PAGs while also possessing excellent biodegradability (up to 95% in 28 days via OECD 301B tests) and low toxicity. lube-media.com This tailored approach allows for the creation of high-performance, environmentally acceptable lubricants. lube-media.comfrontiersin.org
Table 3: Comparative Properties of PAGs, POEs, and Hybrid SPEs
| Property | Typical PAG | Typical Polyol Ester (POE) | Hybrid Secondary Polyol Ester (SPE) |
|---|---|---|---|
| Viscosity Index | High to Very High | Medium to High | High (similar to PAGs) lube-media.com |
| Hydrolytic Stability | Generally Good (but water soluble) | Moderate (susceptible to hydrolysis) | High (improved by secondary ester structure) lube-media.com |
| Bio-based Content | Typically Low | Can be High | High lube-media.com |
| Biodegradability | Variable, often low | Good to Excellent | Excellent lube-media.com |
The increasing focus on sustainability is driving research into the synthesis of polymers from renewable resources. chemanager-online.com This includes developing routes to bio-based PAGs and their derivatives, aiming to reduce the reliance on petrochemical feedstocks. horizoneuropencpportal.eu
Research Findings: Sustainable synthesis routes focus on converting biomass, such as non-food cellulose, vegetable oils, and lignin, into valuable chemical building blocks. chemanager-online.comacs.org These bio-based monomers, including diols, diacids, and polyols, can then be used to construct polymer backbones. horizoneuropencpportal.eu For example, bio-based polyols can be synthesized from vegetable oils or through the ring-opening polymerization (ROP) of cyclic esters derived from the fermentation of sugars. acs.org These bio-polyols can serve as precursors for producing polymers with ether linkages, mimicking the structure of traditional PAGs. mdpi.com The goal is to create a circular economy for polymers by using renewable feedstocks and designing materials that are biodegradable. mdpi.com This approach not only reduces the carbon footprint of polymer production but also opens pathways to novel materials with unique properties derived from their natural origins. chemanager-online.comacs.org
Degradation Pathways and Stability Mechanisms of Polyalkylene Glycols
Oxidative Degradation Mechanisms and Kinetics
The degradation of polyalkylene glycols is primarily driven by oxidation, a process that is significantly influenced by temperature and the presence of oxygen. The fundamental structure of a PAG, which contains ether linkages (C-O-C) in its polymer backbone, is central to its degradation behavior. Thermochemically, the carbon-oxygen ether bond, with a bond strength of approximately 76 kcal/mol, is slightly weaker than the carbon-carbon bond (84 kcal/mol), making it a potential site for initial attack atamankimya.comatamanchemicals.com.
The oxidative degradation of PAGs proceeds through a radical chain mechanism. The process initiates with the formation of hydroperoxides, which are key intermediates in the degradation cascade atamankimya.comwindows.net. In the presence of oxygen, especially at elevated temperatures, polymer chains can break down. This process is autocatalytic, meaning the degradation products can accelerate further degradation.
Unlike petroleum-based lubricants which tend to polymerize into higher molecular weight products, forming sludge and varnish upon oxidation, PAGs exhibit a different kinetic behavior atamanchemicals.comwindows.netatamankimya.com. They typically degrade into products of lower molecular weight atamanchemicals.comwindows.net. This "unzipping" of the polymer chain results in a decrease in the fluid's viscosity as acidic byproducts form and accumulate windows.netatamankimya.com. The rate of this degradation is influenced by factors such as temperature, oxygen concentration, and the presence of catalytic metals. For instance, the oxidative degradation mechanism of triethylene glycol (TEG), a related polyether, has been shown to change with varying temperatures and oxygen levels ntnu.no.
A quantitative kinetic model for polyethylene (B3416737) oxide (PEO), a structurally similar polymer, highlights the complexity of the degradation mechanism. The model shows that the degradation pathway is driven by the competitive reactions of peroxy radicals and the decomposition of hydroperoxide groups acs.org.
Formation and Evolution of Degradation Products
The oxidative breakdown of the polyalkylene glycol chain leads to the formation of a variety of smaller molecules, which can be broadly categorized into acidic byproducts and volatile species.
A primary consequence of PAG oxidation is the formation of acidic compounds. As the polymer chain cleaves, further reactions lead to the creation of organic acids windows.netatamankimya.com. Studies on the degradation of various glycols have consistently identified formic acid and acetic acid as major degradation products ntnu.noresearchgate.net. For example, heating polyethylene glycol (PEG) at 70°C in the presence of air leads to the formation of formic acid researchgate.net. In the degradation of triethylene glycol, formic acid was found to be a dominant product, especially at high temperatures and high oxygen concentrations ntnu.no.
The accumulation of these acidic byproducts is a critical indicator of the lubricant's condition. The Acid Number (AN), a measure of the concentration of acidic constituents, is a key parameter monitored in in-service PAG lubricants. A significant increase in the AN, often by a value of 1.0 mg KOH/g above the fresh oil level, is typically used as a condemning limit for the fluid machinerylubrication.com.
| Byproduct | Typical Conditions of Formation | Significance | Reference |
|---|---|---|---|
| Formic Acid | High temperature, high oxygen concentration | Major contributor to increased Acid Number (AN) | ntnu.noresearchgate.net |
| Acetic Acid | Oxidative degradation | Contributes to fluid acidity and potential for corrosion | ntnu.no |
| Glycolic Acid | Oxidative degradation of TEG | Intermediate degradation product | ntnu.no |
The degradation of PAGs involves chain scission, which breaks the long polymer molecules into smaller, more volatile fragments atamankimya.comatamankimya.com. This process contrasts with the polymerization that occurs during the degradation of nonpolar hydrocarbon oils atamankimya.com. The cleavage of the PAG backbone results in the formation of various oxygenated products.
Because every third atom in the PAG chain is an oxygen, a high proportion of the chain cleavage products are esters atamankimya.com. Other volatile species produced include aldehydes and ketones lubrication.expert. These degradation products are typically polar and, due to the inherent polarity of the PAG base fluid, they remain dissolved within the lubricant atamankimya.comlubrication.expert. This solubility prevents the formation of insoluble deposits, sludge, and varnish, which is why PAGs are known for their "clean burn-off" characteristics and ability to maintain system cleanliness lubrication.expertatamanchemicals.com. Under conditions of exhaustive oxidation, the chain cleavage can proceed to such an extent that the final oxidation products simply evaporate atamankimya.com.
| Product Type | Formation Process | Key Characteristics | Reference |
|---|---|---|---|
| Lower Molecular Weight Oligomers | Initial chain scission | Soluble in base fluid, precursors to smaller molecules | lubrication.expert |
| Esters | Chain cleavage at ether linkages | Primary, polar degradation products | atamankimya.com |
| Aldehydes & Ketones | Oxidation of cleaved fragments | Volatile, soluble in PAG base oil | lubrication.expert |
| Formates | Reaction of formic acid with glycol hydroxyl groups | Can form as secondary products | researchgate.net |
Acidic Byproducts (e.g., Formic Acid, Acetic Acid)[13],[4],
Mechanistic Studies on Degradation Prevention
Preventing or slowing the degradation of polyalkylene glycols is crucial for extending their service life. This is primarily achieved through the use of additives and by controlling operating conditions.
The most effective method for preventing oxidative degradation is the incorporation of antioxidants into the lubricant formulation. These additives function by interrupting the radical chain reaction mechanism. For instance, UCON™ LB-X series lubricants are formulated with the high-temperature antioxidant N-phenyl-alpha-naphthylamine chempoint.com. This additive depletes over time as it neutralizes oxygen- and peroxide-based radicals, thereby protecting the base fluid chempoint.com. Other additives, such as proprietary acid scavengers, can be used to neutralize the acidic byproducts of degradation, although they may not prevent the initial formation of deposits mdpi.com.
The selection of a lubricant with appropriate properties for the specific application environment is also a critical preventative measure. Operating conditions that exceed the designed tolerances of the lubricant, particularly temperature, will accelerate degradation exponentially machinerylubrication.comprecisionlubrication.com. Therefore, choosing a PAG with the correct viscosity and thermal stability for the anticipated operating temperatures is essential for minimizing degradation precisionlubrication.com.
Advanced Analytical and Spectroscopic Characterization of Polyalkylene Glycols
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in determining the chemical structure and assessing the purity of polyalkylene glycols. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer non-destructive and highly detailed information about the molecular framework of these polymers.
¹H NMR is frequently utilized to determine the molecular weight, confirm the purity, and analyze the functionalization of PAGs. nih.gov The spectrum of a typical PAG, which is a copolymer of ethylene (B1197577) oxide and propylene (B89431) oxide, will exhibit characteristic signals for the methine (-CH-), methylene (B1212753) (-CH₂-), and methyl (-CH₃) protons along the polymer backbone. The integration of these signals allows for the quantification of the relative amounts of ethylene oxide and propylene oxide units, providing insight into the copolymer composition. For large polymers, it is crucial to consider the coupling between ¹H and the naturally abundant ¹³C, as these satellite peaks can have integrations comparable to those of the terminal groups, which, if ignored, can lead to incorrect structural assignments. nih.govnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Polyalkylene Glycol (Ethylene Oxide/Propylene Oxide Copolymer) in CDCl₃
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Backbone -CH₂- (EO) | 3.4 - 3.7 | 70.0 - 75.5 |
| Backbone -CH- (PO) | 3.3 - 3.6 | 72.5 - 75.0 |
| Backbone -CH₂- (PO) | 3.3 - 3.6 | 74.5 - 76.0 |
| Backbone -CH₃ (PO) | 1.1 - 1.2 | 17.0 - 18.0 |
| Terminal -OH | Variable | - |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific structure of the polymer.
The prominent C-O-C stretching vibration typically appears in the region of 1090-1110 cm⁻¹. The broad absorption band observed between 3400 cm⁻¹ and 3600 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl (-OH) end-groups. aip.org FTIR is also a valuable tool for monitoring the thermo-oxidative degradation of PAGs. acs.org During degradation, the formation of oxidation products, such as carboxylic acids, can be detected by the appearance of a new carbonyl (C=O) stretching band around 1720-1740 cm⁻¹. acs.org The condition of in-service lubricants can be monitored by trending the changes in the FTIR spectrum over time. astm.org
Table 2: Characteristic FTIR Absorption Bands for a Polyalkylene Glycol
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3600 | O-H Stretching | Hydroxyl Group |
| 2850 - 2950 | C-H Stretching | Alkyl Groups |
| 1450 - 1470 | C-H Bending | Alkyl Groups |
| 1370 - 1380 | C-H Bending | Methyl Group |
| 1090 - 1110 | C-O-C Stretching | Ether Linkage |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)[17],
Chromatographic and Separation Methods
Chromatographic techniques are essential for separating and analyzing the complex mixtures of oligomers present in polyalkylene glycols. High-Performance Liquid Chromatography is a key method for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polyalkylene glycols, allowing for the separation and quantification of individual oligomers. ingenieria-analitica.com Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of the oligomers between a nonpolar stationary phase and a polar mobile phase. tandfonline.com
Due to the lack of a strong UV chromophore in the basic structure of many PAGs, detection can be challenging. ingenieria-analitica.com To overcome this, an Evaporative Light Scattering Detector (ELSD) is often used. ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for the analysis of compounds like PAGs. ingenieria-analitica.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is typically required to achieve a good separation of the wide range of oligomers present in a PAG sample. ingenieria-analitica.com The use of specialized columns, such as Primesep AP columns, can also be employed for the HILIC (Hydrophilic Interaction Liquid Chromatography) separation of PAGs. sielc.com
Mass Spectrometric Approaches
Mass spectrometry provides detailed information about the molecular weight distribution and composition of polyalkylene glycols. Laser-based ionization techniques are particularly well-suited for the analysis of these polymers.
Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a powerful technique for the characterization of polymers, including polyalkylene glycols. iyte.edu.tr Unlike Matrix-Assisted Laser Desorption/Ionization (MALDI), LDI-MS can be performed without the need for a matrix, which is particularly advantageous for the analysis of low molecular weight polymers where matrix-related signals can interfere with the detection of the analyte. mdpi.com
In LDI-MS, a pulsed laser is used to desorb and ionize the polymer molecules directly from a sample surface. The resulting ions are then analyzed by a mass spectrometer, typically a time-of-flight (TOF) analyzer, which separates the ions based on their mass-to-charge ratio. This allows for the determination of the molecular weight distribution of the polymer and the identification of different oligomeric series. Nanomaterials, such as graphene or MoS₂/g-C₃N₄ hybrids, can be used as assisting materials in LDI-MS to enhance the desorption and ionization efficiency, leading to improved sensitivity and signal-to-noise ratios in the analysis of polyethylene (B3416737) glycols. acs.orgnih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of polyalkylene glycols. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis determines the temperatures at which the polymer starts to decompose and the kinetics of its degradation.
The thermal stability of PAGs can be significantly influenced by the presence of additives, such as antioxidants. Studies have shown that the addition of antioxidants can increase the onset temperature of decomposition for PAGs by as much as 70°C. acs.org For instance, the incorporation of a phenolic antioxidant like Irganox L115 has been demonstrated to enhance the thermal stability of PAG oil. acs.org
The degradation of PAGs at elevated temperatures in an oxygen-containing environment proceeds via thermo-oxidative reactions, leading to the formation of volatile products and a decrease in the material's mass. acs.org The decomposition process can occur in multiple steps, especially in the presence of certain additives. acs.org For example, a PAG mixture with 3 wt% of Irganox L115 exhibited a two-step degradation behavior during isothermal TGA at 200°C in air. acs.org
Table 1: Isothermal TGA Data for PAG with Antioxidant at 200°C in Air
| Sample | Degradation Step | Duration (min) | Mass Loss (%) |
| PAG with 3 wt% Irganox L115 (Fresh) | Step 1 | 356 | 28 |
| Step 2 | >356 | Further decomposition | |
| PAG with 3 wt% Irganox L115 (Aged) | Step 1 | 213 | 36 |
| Step 2 | >213 | Further decomposition |
This table presents illustrative data based on findings for PAG/antioxidant mixtures, showing a two-step degradation process under isothermal conditions. acs.org
Surface and Interfacial Analytical Techniques
Understanding the behavior of polyalkylene glycols at interfaces is crucial for their application as lubricants and surface modifiers. Techniques like XPS and QCM-D provide valuable information about the adsorption and properties of PAG layers on various substrates.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. wikipedia.orgresearchgate.netmaterialinterface.com When a PAG, such as UCON 113, adsorbs onto a substrate like steel, XPS can identify the chemical bonds formed at the interface.
Studies on the adsorption of PAGs on steel surfaces have identified characteristic peaks in the C1s and O1s spectra. nih.gov The C1s spectrum typically shows components corresponding to C-H/C-C bonds (around 284.8 eV), C-O ether linkages (around 286.2 eV), and C=O carbonyl groups (at higher binding energies). nih.govCurrent time information in West Northamptonshire, GB. The presence and proportion of these functional groups provide direct evidence of the adsorption of the PAG molecules on the surface. nih.govCurrent time information in West Northamptonshire, GB. The O1s spectra can indicate the presence of iron oxides from tribochemical reactions and carbon-oxygen compounds from the adsorbed PAG. nih.gov
Table 2: Typical Binding Energies in XPS Analysis of Adsorbed Polyalkylene Glycol
| Element | XPS Peak | Binding Energy (eV) | Corresponding Functional Group |
| Carbon | C1s | ~284.8 | C-C, C-H |
| ~286.2 | C-O (Ether) | ||
| ~288.1-288.8 | C=O (Carbonyl) | ||
| Oxygen | O1s | ~530-532 | Iron Oxides (from substrate) |
| ~533.4-534.6 | C-O Compounds |
This table provides representative binding energy ranges for functional groups identified in XPS studies of PAGs adsorbed on steel surfaces. nih.govCurrent time information in West Northamptonshire, GB.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, in-situ technique that measures changes in mass and viscoelastic properties of thin films at a solid-liquid interface. mdpi.comnih.gov It works by monitoring the changes in the resonant frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor. nih.gov A decrease in frequency corresponds to an increase in adsorbed mass, while an increase in dissipation indicates the formation of a soft, viscoelastic layer. nih.govomicsonline.org
When a polyalkylene glycol like UCON 113 adsorbs onto a surface from a solution, QCM-D can quantify the adsorbed mass, determine the thickness of the adsorbed layer, and provide insights into its structural properties. mdpi.comresearchgate.net The technique is highly sensitive, capable of detecting nanogram-level changes in mass. omicsonline.org
The analysis of both frequency and dissipation data allows for the application of viscoelastic modeling (e.g., the Voigt model) to calculate the thickness, shear modulus, and shear viscosity of the adsorbed PAG layer. researchgate.net This information is crucial for understanding how the polymer layer will behave under shear, a key aspect of its performance in lubrication.
Table 3: Illustrative QCM-D Data for Polymer Adsorption
| Parameter | Initial State (Baseline) | After Polymer Adsorption | Interpretation |
| Frequency Change (Δf) | 0 Hz | -50 Hz | Mass uptake due to polymer adsorption |
| Dissipation Change (ΔD) | 0 x 10⁻⁶ | 5 x 10⁻⁶ | Formation of a soft and viscoelastic layer |
| Calculated Layer Thickness | 0 nm | ~15 nm | Thickness of the hydrated polymer film |
| Shear Modulus | N/A | ~0.5 MPa | Low rigidity of the adsorbed layer |
This table presents a hypothetical but representative QCM-D response for the adsorption of a polymer like a polyalkylene glycol, illustrating the type of quantitative and qualitative data obtained.
Interactions and Behavior of Polyalkylene Glycols in Complex Systems
Fluid Dynamics and Mixing Studies
The behavior of polyalkylene glycols (PAGs) in fluid systems is a critical area of study, with applications ranging from industrial lubrication to biomedical devices. Understanding the fluid dynamics and mixing characteristics of PAG solutions is essential for optimizing process efficiency and product performance. This section explores computational and experimental approaches to characterizing these complex fluids.
Computational Fluid Dynamics (CFD) Applications in PAG Fluid Systems
Computational Fluid Dynamics (CFD) has emerged as a powerful tool for simulating and analyzing the behavior of PAG fluid systems, offering insights that can be difficult or expensive to obtain through experimental methods alone. CFD models are used to predict flow patterns, heat transfer, and mixing efficiency in various configurations.
Recent studies have utilized CFD to investigate the properties of PAG-based nanolubricants. For instance, single-phase models with temperature-dependent properties have been employed to evaluate the convective heat transfer performance of nanolubricants with a PAG base fluid. researchgate.netacs.org These simulations consider the effects of adding nanoparticles like carbon nanohorns (CNHs) and graphene nanoplatelets (GNPs) on the fluid's thermal and rheological properties. researchgate.netacs.org The models often incorporate temperature-dependent density, specific heat capacity, dynamic viscosity, and thermal conductivity to enhance the accuracy of the predictions. researchgate.netacs.org
One of the key advantages of CFD is its ability to model multiphase flows, which is relevant for applications involving PAGs mixed with other fluids or particles. The Euler-Euler and Euler-Lagrange approaches are two common methods for developing CFD models of multiphase flows. nih.gov In the context of PAG systems, CFD simulations have been developed to understand both microscopic and macroscopic features of multiphase separation phenomena. nih.gov For example, a study on a three-phase separator utilized a combination of multiphase models from the commercial CFD software Fluent to simulate the flow of free gas, oil with dispersed water, and free water. nih.gov
The table below presents a summary of physical properties of a specific polyalkylene glycol lubricant used as a base fluid in CFD simulations of nanolubricants. researchgate.net
Table 1: Physical Properties of Polyalkylene Glycol (PAG) Base Lubricant
| Property | Value |
|---|---|
| Density (ρ) at T=293.15 K | 988.3 kg/m ³ |
| Specific Heat Capacity (c) | 2100 J/(kg·K) |
| Dynamic Viscosity (μ) at T=313.15 K | 0.045 Pa·s |
| Thermal Conductivity (k) | 0.15 W/(m·K) |
This table is based on data from a study on graphene-based nanolubricants. researchgate.net
Experimental Investigations of Mixing Time in Agitated Vessels and Static Mixers
Experimental studies on the mixing time of PAG solutions are crucial for validating CFD models and for optimizing industrial mixing processes. Mixing time is defined as the time required to achieve a specified level of homogeneity of a tracer substance within the bulk fluid.
Investigations into the mixing time of non-Newtonian, shear-thinning fluids, including aqueous solutions of UCON (a polyalkylene glycol synthetic lubricant), have been conducted in agitated vessels. atamankimya.com One study analyzed the influence of impeller eccentricity and pumping mode on mixing time in an unbaffled agitated vessel. atamankimya.com It was found that an eccentric placement of the propeller can reduce mixing time compared to a central placement. atamankimya.com
Another study examined the mixing time in viscous suspensions using a double indicator system, which is a colorimetric method. illinois.edu This research involved various liquid broths, including a 5% (w/v) solution of polyethylene (B3416737) glycol. illinois.edu The results showed that for mechanically agitated systems, increasing the impeller speed reduced the mixing times. illinois.edu
The table below presents experimental data on the effect of impeller speed on mixing time for a 5% polyethylene glycol solution. illinois.edu
Table 2: Mixing Time of 5% Polyethylene Glycol Solution at Different Impeller Speeds
| Impeller Speed (rpm) | Mixing Time (s) |
|---|---|
| 100 | 45 |
| 200 | 28 |
This data is derived from a study on mixing time determination in viscous suspensions. illinois.edu
Static mixers, which contain stationary mixing elements within a pipe, are another important technology for continuous mixing of fluids. phenikaa-uni.edu.vnnih.govpnnl.gov They are used for blending miscible liquids, creating dispersions of immiscible liquids, and facilitating heat transfer. phenikaa-uni.edu.vnpnnl.gov The mixing mechanism in static mixers can be based on either laminar flow, where the flow is repeatedly split and recombined, or turbulent flow, which involves internal rotation and shearing of fluid layers. phenikaa-uni.edu.vn
Refractive Index Matching for Optical Flow Measurements
Optical flow measurement techniques, such as Particle Image Velocimetry (PIV), are invaluable for non-invasively studying the flow fields of complex fluids like PAG solutions. A significant challenge in applying these techniques to flows within complex geometries is the distortion of light at the interface between the fluid and the solid boundaries of the test section. osti.gov Refractive index matching (RIM) is a technique used to overcome this challenge by using a fluid with a refractive index that is identical to that of the transparent model. mdpi.comnih.gov
Polyalkylene glycols have been identified as potential fluids for RIM applications. For instance, UCON oil 50-HB-5100 has been used in combination with other substances to achieve refractive index matching in flow visualization studies. mdpi.com The selection of an appropriate RIM fluid often involves creating a mixture of two or more liquids to precisely match the refractive index of the model material, which is often made of materials like acrylic (PMMA). mdpi.com
The table below lists some fluids that have been used for refractive index matching, including a PAG-based oil.
Table 3: Fluids Used for Refractive Index Matching
| Fluid(s) | Matched Material |
|---|---|
| Polyalkylene glycol oil (UCON oil 50-HB-5100) and 1,1,2,2 tetrabromoethane | Not specified |
| Aqueous solution of sodium iodide | Acrylic |
This table is compiled from a review on refractive-index and density matching in concentrated particle suspensions. mdpi.commdpi.com
The successful implementation of RIM allows for clear visualization and accurate measurement of flow velocities and patterns within intricate structures, which is crucial for validating CFD models and for fundamental fluid dynamics research. nih.gov
Interfacial Phenomena and Adsorption Mechanisms
The interactions of polyalkylene glycols at interfaces are fundamental to their function in a wide range of applications, including lubrication, surface modification, and as antifouling agents. This section delves into the adsorption of hydrated PAGs on solid surfaces and the critical role of hydrogen bonding in these processes.
Adsorption of Hydrated PAGs on Solid Surfaces
The adsorption of polyalkylene glycols onto solid surfaces is a key mechanism behind their effectiveness as lubricants and surface modifiers. In aqueous solutions, PAG molecules are hydrated, and it is these hydrated polymer chains that adsorb onto surfaces, forming a protective layer. researchgate.netsci-hub.st
Studies on the superlubricity of PAG aqueous solutions have shown that multilayered adsorption layers of fully hydrated PAG molecules form on sliding solid surfaces. researchgate.netacs.orgsci-hub.st The formation of these layers is crucial for achieving very low coefficients of friction. The concentration of the PAG solution plays a significant role, with an optimal threshold concentration leading to superior load-bearing capacity. researchgate.netacs.orgsci-hub.st
The adsorption mechanism can be influenced by the properties of the solid substrate and the composition of the solution. For instance, the addition of certain acids to a PAG aqueous solution can strengthen the structure of the adsorption layers by forming strong hydrogen bonds with the PAG macromolecules and the solid surfaces. phenikaa-uni.edu.vn This enhanced adhesion can improve the load-carrying capacity. phenikaa-uni.edu.vn Similarly, the introduction of ultrathin layered double hydroxide (B78521) nanosheets into a PAG solution has been shown to promote the adsorption of PAG molecules on sliding surfaces, which helps to prevent direct contact and wear. osti.gov
The adsorption of polymers on porous substrates is a complex process involving a competition between enthalpic gains from monomer-surface interactions and entropic losses due to confinement. nih.gov This can lead to different adsorption conformations, such as chains adsorbed on the external surface or partially confined "flower" conformations within pores. nih.gov
Hydrogen Bonding and Polymer-Water Interactions
Hydrogen bonding is a dominant force governing the interactions between polyalkylene glycols and water molecules. The ether oxygen atoms along the PAG chain are capable of forming hydrogen bonds with water, which is responsible for the water solubility of many PAGs, particularly those derived from ethylene (B1197577) oxide. nih.govatamankimya.com
This strong polymer-water interaction through hydrogen bonding has several important consequences. It leads to the formation of a hydration layer around the PAG molecules, which is fundamental to their antifouling properties. nih.gov This hydrated layer acts as a barrier, resisting the adsorption of proteins and other biomolecules. nih.gov
The interaction with water also affects the physical properties of PAG solutions. For example, the strong hydrogen bonding of water to PAGs can depress the freezing point of water within the polymer matrix. atamankimya.com At low temperatures, hydrogen bonding can lead to an increase in the viscosity of PAG solutions due to the formation of weak intermolecular associations. atamankimya.com
FTIR (Fourier Transform Infrared) spectroscopy is a valuable technique for studying these polymer-water interactions. Changes in the infrared spectrum, such as shifts in the C=O and C-O-C stretching bands, can indicate the formation and disruption of hydrogen bonds upon hydration. nih.gov For example, in a study of PEG-segmented polyurethane coatings, immersion in seawater led to the formation of hydrogen bonds between water molecules and the polymer, which in turn weakened the existing hydrogen bonds within the polymer structure. nih.gov Theoretical studies, such as those using the polymer reference interaction site model, also provide insights into the structure of PAG-water mixtures and the role of hydrogen bonding.
The table below summarizes the types of interactions involving PAGs and their significance.
Table 4: Interactions of Polyalkylene Glycols in Aqueous Systems
| Interaction Type | Description | Significance |
|---|---|---|
| PAG-Surface Adsorption | Adhesion of hydrated PAG chains to solid substrates. | Forms protective layers for lubrication and surface modification. researchgate.netsci-hub.st |
| PAG-Water Hydrogen Bonding | Formation of hydrogen bonds between ether oxygens of PAG and water molecules. | Governs water solubility, creates a hydration layer for antifouling properties, and influences viscosity. nih.govatamankimya.com |
| PAG-PAG Interactions | Intermolecular forces between polymer chains. | Can lead to aggregation and affect the rheological properties of the solution. |
Solution Behavior and Phase Equilibria
Cloud Point Behavior and Strategies for Enhancement
The cloud point is a critical temperature at which a solution of a polymer, such as a polyalkylene glycol (PAG), becomes cloudy as it is heated. This phenomenon, known as lower critical solution temperature (LCST) behavior, signifies a phase separation of the polymer from the solvent. For PAGs, this behavior is influenced by factors like molecular weight and the presence of different end groups on the polymer chain. beilstein-journals.org
Strategies to enhance or modify the cloud point behavior often involve altering the polymer's chemical structure or the solution's environment. The introduction of hydrophobic end groups can lower the cloud point, making the polymer less soluble in water at lower temperatures. beilstein-journals.org Conversely, increasing the density of certain functional groups, like hydroxyl (-OH) groups, can lead to a higher degree of polymer entanglement and affect the cloud point during cooling cycles. acs.org
The addition of salts to the solution is another effective strategy. The presence of electrolytes can reduce the cloud point temperature of surfactants and polymers, a phenomenon explained by the "salting-out" effect. nih.govacs.org This effect enhances hydrophobic interactions between polymer micelles, promoting phase separation at lower temperatures. nih.govacs.org This can be advantageous in processes where preventing analyte degradation at high temperatures is crucial. nih.govacs.org
The table below summarizes how different factors can influence the cloud point of PAG solutions.
| Factor | Effect on Cloud Point | Mechanism |
| Hydrophobic End Groups | Decreases | Reduces aqueous solubility. beilstein-journals.org |
| High-Density Hydroxyl Groups | Increases hysteresis | Enhances polymer entanglement. acs.org |
| Addition of Salts (Electrolytes) | Decreases | Promotes "salting-out" and enhances hydrophobic interactions. nih.govacs.org |
Solubilization of Degradation Products
Polyalkylene glycols and related compounds can degrade under certain conditions, leading to the formation of various byproducts. The solubilization of these degradation products is crucial for maintaining the stability and performance of the system in which the PAG is used.
For instance, in amine-based gas treating processes, which can utilize PAGs as lubricants or anti-foaming agents, the degradation of the amine solution can produce a range of compounds. These can include aldehydes, organic acids, and various nitrogen-containing compounds like amides and piperazines. core.ac.uk The ability of the system to solubilize these products is vital to prevent fouling and operational issues.
Common degradation products observed in related systems and their potential for solubilization are outlined below.
| Degradation Product Type | Examples | Solubilization Considerations |
| Organic Acids | Acetic acid, Glycolic acid | Generally water-soluble, but their salts may have different solubility profiles. core.ac.uk |
| Aldehydes | Acetaldehyde, Formamide | Solubility varies with chain length; smaller aldehydes are more soluble in water. core.ac.uk |
| Nitrogenous Compounds | Ethylurea, Piperazine derivatives | Solubility can be complex and is influenced by the presence of other components in the solution. core.ac.uk |
Solubility Characteristics in Various Solvent Systems
The solubility of polyalkylene glycols like UCON 113 is highly dependent on the nature of the solvent system. As polymeric compounds, their solubility is governed by the principle of "like dissolves like," where they exhibit better solubility in solvents with similar polarity.
PAGs are known for their solubility in a range of organic solvents. Their solubility in aqueous systems can be manipulated by temperature, as seen in their cloud point behavior. In hydroalcoholic solutions, such as mixtures of water with methanol (B129727) or ethanol, the solubility of related compounds like amino acids decreases as the proportion of the less polar alcohol increases. at.ua This suggests that for PAGs, a change in the solvent composition from polar to less polar will significantly affect their solubility.
The solubility of a substance can be theoretically predicted using solubility parameters, which account for dispersive, polar, and hydrogen-bonding interactions. mdpi.com For complex mixtures, these parameters can be estimated using group-contribution methods. mdpi.com
The table below provides a general overview of the solubility characteristics of PAGs in different solvent systems.
| Solvent Type | General Solubility | Rationale |
| Water | Varies with temperature (LCST behavior) | Hydrogen bonding interactions with water molecules are disrupted at higher temperatures. |
| Polar Organic Solvents (e.g., Ethanol, Methanol) | Generally good | Similar polarity allows for effective solvation. at.ua |
| Non-Polar Organic Solvents (e.g., Hexane) | Generally poor | Mismatch in polarity limits interaction and dissolution. solubilityofthings.com |
| Aromatic Solvents (e.g., Toluene) | Moderate to good | Can interact with the hydrocarbon backbone of the PAG. mdpi.com |
Transport Phenomena
Mutual Diffusivities in Refrigerant Systems
The mutual diffusion coefficient is a measure of the rate at which two or more chemical species intermix due to the random motion of molecules. In refrigerant systems, where PAGs like UCON 113 are often used as lubricants, understanding the mutual diffusivity between the PAG and the refrigerant is essential for predicting system performance and efficiency.
Experimental measurements of mutual diffusion coefficients have been conducted for various refrigerants in air. researchgate.net These studies provide foundational data for modeling transport properties in more complex fluid mixtures. The diffusion of refrigerants is a key factor in the heat and mass transfer processes that occur within refrigeration cycles. krnheatexchanger.com
Theoretical models, such as those based on the Stokes-Einstein equation, can be used to relate the self-diffusion coefficient to the viscosity of the fluid. acs.org These models can be extended to predict the transport properties of complex fluids like ionic liquids and chain-like molecules, which share some structural similarities with PAGs. acs.org
The following table highlights the importance of mutual diffusivity in refrigerant systems.
| System Component | Role in Diffusion | Impact on System Performance |
| PAG Lubricant (e.g., UCON 113) | Influences viscosity and transport of refrigerant | Affects heat transfer efficiency and lubricant distribution. acs.org |
| Refrigerant | Primary species undergoing diffusion | Determines the rate of heat absorption and rejection in the cycle. krnheatexchanger.com |
| Air (in leakage scenarios) | Can impede refrigerant diffusion | Reduces system efficiency and can lead to performance degradation. researchgate.net |
Effect of Molecular Weight Distribution on Reverse Solute Flux in Membrane Processes
In membrane-based separation processes like forward osmosis, the reverse flux of the draw solute through the membrane is a significant issue that can impact the efficiency and cost-effectiveness of the process. For polymer-based draw solutes, such as certain polyalkylene glycols, the molecular weight distribution (MWD) plays a crucial role in determining the extent of this reverse flux.
Research has shown that for both linear and branched polyalkylene glycol copolymers, a sharper or narrower MWD leads to a decrease in the reverse solute flux. acs.orgfigshare.com In the case of branched copolymers, narrowing the MWD can reduce the reverse solute flux by as much as 40%. acs.orgfigshare.com This is because a more uniform molecular size distribution results in better rejection by the membrane. researchgate.net
The relationship between molecular weight distribution and reverse solute flux is summarized below.
| Molecular Weight Distribution | Effect on Reverse Solute Flux | Reason |
| Broad | Increased reverse solute flux | A wider range of molecular sizes allows smaller polymer chains to pass through the membrane pores. |
| Narrow (Sharp) | Decreased reverse solute flux | A more uniform molecular size leads to better membrane rejection and reduced leakage. acs.orgfigshare.com |
Theoretical and Computational Studies of Polyalkylene Glycols
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for investigating the microscopic properties of PAGs. nih.gov Techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations allow researchers to predict the time evolution of a system of interacting particles and estimate relevant physical properties. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system based on the coordinates of its constituent atoms. nih.govacs.org Common force fields used in molecular simulations include AMBER, GROMOS, CHARMM, and OPLS. nih.gov
For PAGs, molecular simulations can elucidate their structure in the solid state, where techniques like infrared spectroscopy, X-ray diffraction, and Raman spectroscopy have shown that the molecules often exist in a helical structure. atamanchemicals.com In solution, simulations can model the strong hydrogen bonding between water and PAGs, which is responsible for properties like the depression of the freezing point of water. atamanchemicals.com
Non-equilibrium molecular dynamics (NEMD) simulations have been used to predict the viscosity of water-glycol hydraulic fluids under various conditions, such as those found in deep-sea environments. researchgate.net By employing specific water models (e.g., TIP4P/2005) and force fields (e.g., OPLS), researchers can compute shear viscosities at different strain rates and fit them to rheological models to obtain the Newtonian viscosity. researchgate.net Such studies have demonstrated that force fields like LOPLS can predict the density of certain PAGs to within ±3% and Newtonian viscosity to within 50% of experimental values. researchgate.net
Thermodynamic Modeling of PAG Systems (e.g., PC-SAFT Equation of State)
The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a powerful thermodynamic model used to describe the phase behavior of complex fluid mixtures, including those containing polymers like PAGs. kinampark.com PC-SAFT considers molecules as chains of spherical segments that interact with each other. kinampark.comnih.gov The model requires a set of pure-component parameters that are typically determined by fitting to experimental data, such as liquid densities and vapor pressures. ua.pt
PC-SAFT has been successfully applied to model the solubility of active pharmaceutical ingredients (APIs) in various polymers, including polyethylene (B3416737) glycols (PEGs) of different molecular weights. kinampark.com The model can predict the entire phase diagram of an API/polymer solid dispersion, which is crucial for designing long-term stable formulations. kinampark.com Studies have shown good accordance between PC-SAFT predictions and experimental solubility data for systems containing APIs like artemisinin (B1665778) and indomethacin (B1671933) in PEGs. kinampark.com
Furthermore, PC-SAFT has been used to develop equations of state for solvent blends composed of polyethylene glycol dimethylethers (PEGDMEs), which are used in industrial processes for gas absorption. researchgate.net The model can accurately predict the properties of these solvents and their mixtures with gases like CO2. researchgate.net The predictive capabilities of PC-SAFT, sometimes without the need for binary interaction parameters, make it a valuable tool for engineering applications. entro.ir
Predictive Models for Polymer Behavior
Predictive modeling, particularly through machine learning, has emerged as a valuable tool for understanding and forecasting the behavior of polymers like PAGs.
Structure-Activity Relationship Prediction using Machine Learning
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a substance to its biological or chemical activity. ecetoc.org In recent years, machine learning algorithms have been increasingly integrated into QSAR modeling to predict various properties of chemicals, including their pharmacokinetic parameters and toxicity. ecetoc.orgnih.gov
For PAGs and related compounds, machine learning models have been developed to predict properties such as CO2 solubility in polyethylene glycol. tandfonline.com Researchers have utilized algorithms like Random Forest (RF), Support Vector Machine (SVM), and deep neural networks (DNNs) to build these predictive models. nih.govtandfonline.comresearchgate.net These models often use molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, as input. nih.gov
For instance, a study on CO2 solubility in PEG used input parameters like pressure, PEG molar mass, and temperature to train an RF model. tandfonline.com The model's hyperparameters were optimized using various algorithms, and its performance was evaluated using metrics like the R-squared (R2) value. tandfonline.com Such models have shown high predictive accuracy, with R2 values often exceeding 0.9, demonstrating their potential for industrial applications. tandfonline.comnih.gov
| Machine Learning Model | Predicted Property | Key Input Parameters | Reported Accuracy (R²) | Reference |
|---|---|---|---|---|
| Random Forest (RF) | CO₂ solubility in PEG | Pressure, PEG molar mass, Temperature | 0.9307 (test set) | tandfonline.com |
| Deep Neural Network (DNN) | Plasma half-lives of drugs | Molecular descriptors | 0.67 (test set) | nih.gov |
| k-Nearest Neighbors (kNN) | Biomedical properties of nanoparticles | Chemical similarity | 0.77 | nih.gov |
Fluid-Structure Interaction Modeling
Fluid-structure interaction (FSI) modeling is critical for understanding processes like quenching, where the thermal and mechanical response of a material is tightly coupled with the behavior of the surrounding fluid.
Boundary Layer Theory Models for Heat Transfer in Quenching Processes
During quenching, a complex series of heat transfer phenomena occur at the interface between the hot metal and the quenchant. Boundary layer theory is fundamental to modeling this heat transfer. thermopedia.com The process often involves film boiling, nucleate boiling, and convection. eu-jr.eu Mathematical models of heat transfer in quenching often employ the drift-flux mixture model for multiphase flows, which includes an energy conservation equation for the liquid phase and specific boundary conditions to account for evaporation and the presence of a vapor phase. researchgate.net
However, traditional boundary layer models may not always accurately predict the surface heat transfer coefficients, especially in complex quenchants like polymer solutions. grafiati.com Research has shown that for sodium polyacrylate solutions, none of the evaluated boundary layer theory models of film boiling produced a close agreement with experimental values, leading to proposed modifications to include a turbulent interface in the models. grafiati.com The heat transfer coefficient is a crucial parameter calculated using Newton's cooling law, which relates the heat flux at the surface to the temperature difference between the surface and the fluid. mdpi.com
Visco-Elasticplastic Models for Stress and Strain Generation in Material Quenching
The rapid cooling during quenching induces significant thermal gradients within the material, leading to the development of internal stresses and strains. researchgate.net Visco-elasticplastic models are used to calculate the stress and strain generated during this process. grafiati.com These models account for the material's elastic, plastic, and time-dependent (viscous) behavior, which are all functions of the rapidly changing temperature. researchgate.netresearchgate.net
Applications of Polyalkylene Glycols in Advanced Materials and Processes Academic Research Focus
Role in Enhanced Material Processing
The distinct physicochemical characteristics of PAGs enable their use in several material processing applications, ranging from the preservation of historical artifacts to the heat treatment of metals.
Pre-Treatment Agents for Archaeological Wood Conservation
The conservation of waterlogged archaeological wood presents a significant challenge due to the degradation of its cellular structure. Polyethylene (B3416737) Glycol (PEG), a type of PAG, has been a cornerstone in the preservation of such artifacts for decades. mdpi.comresearchgate.net Untreated waterlogged wood can suffer from severe shrinkage and collapse upon drying. preservationequipment.com PAGs, including PEG, are used as consolidants to replace the water in the wood's cellular structure, thereby providing dimensional stability. mdpi.commdpi.com
Research has shown that the effectiveness of PAG treatment depends on factors like the molecular weight (MW) of the polymer and the condition of the wood. mdpi.com Low MW PEGs can easily penetrate the wood, while high MW PEGs offer better structural support. mdpi.com Often, a two-step treatment involving sequential application of low and high MW PEGs is employed for optimal conservation. mdpi.com
Preliminary studies have also investigated other polyalkylene glycols as potential pre-treatments for the freeze-drying of waterlogged wood. mdpi.comresearchgate.net These studies compared the anti-shrink efficiency (ASE) of different PAGs with traditional PEG treatments, showing promising results for alternative PAG formulations in providing better appearance and texture to the conserved wood. researchgate.net
Table 1: Comparison of Polyalkylene Glycols in Archaeological Wood Conservation
| Property | Low Molecular Weight PEG | High Molecular Weight PEG | Alternative PAGs (e.g., BREOX series) |
| Penetration | High | Low | Variable |
| Hygroscopicity | High | Low | Low |
| Consolidation | Stabilizes degraded wood | Provides structural support | Effective consolidation |
| Application | Often used in the initial stages of treatment | Used in later stages or for highly degraded wood | Pre-treatment for freeze-drying |
This table is generated based on data from multiple research sources.
Additives in Electroplating Processes
In the realm of metallurgy, PAGs, particularly polyethylene glycol, are crucial additives in electroplating baths. researchgate.netnih.gov They primarily function as suppressors, which are organic molecules that adsorb onto the electrode surface to inhibit the rate of metal deposition. researchgate.netaip.org This suppression effect is vital for achieving uniform, smooth, and void-free metal coatings, especially in the fabrication of microelectronics where filling high-aspect-ratio features is necessary. researchgate.net
The mechanism of suppression involves the formation of a complex between the PAG, chloride ions, and copper ions at the electrode surface. aip.org The presence of this adsorbed layer increases the charge-transfer resistance, thereby controlling the plating process. researchgate.net The molecular weight of the PEG can influence the strength of this inhibition, with higher molecular weight PEGs generally exhibiting a stronger suppression effect. nycu.edu.tw Research has utilized techniques like electrochemical impedance spectroscopy (EIS) to study the behavior of PEG in copper electroplating, providing insights into the resistance of the adsorption layer and the charge-transfer kinetics. researchgate.netaip.org
Components in Quenching Media for Metal Heat Treatment
Polyalkylene glycol-based quenchants, such as the UCON™ series, are widely used in the heat treatment of metals. cnlubricantadditive.comdatasheetarchive.comdow.comlubrizol.comlubrizol.comgearsolutions.com These aqueous solutions of organic polymers offer a versatile alternative to traditional quenching media like water and oil. issiran.comthermalprocessing.com A key property of these PAGs is their inverse solubility in water; they are soluble at room temperature but separate as an insoluble phase at elevated temperatures, typically above 74°C (165°F). datasheetarchive.comlubrizol.comlubrizol.com
When a hot metal part is immersed in a PAG quenchant, a polymer-rich film deposits on its surface. datasheetarchive.comlubrizol.comlubrizol.com The rate of cooling is then governed by the heat transfer through this film. gearsolutions.com The thickness of this film, and consequently the cooling rate, can be precisely controlled by adjusting the concentration of the PAG solution, the bath temperature, and the degree of agitation. datasheetarchive.comlubrizol.comlubrizol.com This allows for a wide range of cooling speeds, from those of water to slower oil quenches, which helps to minimize distortion and cracking in the treated parts. issiran.comtechscience.com
Table 2: Characteristics of UCON™ Polyalkylene Glycol Quenchants
| Feature | Description |
| Composition | Aqueous solution of a liquid organic polymer (PAG) and a corrosion inhibitor. datasheetarchive.comlubrizol.com |
| Mechanism | Forms a polymer-rich film on hot metal surfaces due to inverse solubility. datasheetarchive.comlubrizol.comlubrizol.com |
| Controllability | Cooling rate is adjustable by altering concentration, temperature, and agitation. datasheetarchive.comlubrizol.comlubrizol.com |
| Benefits | Reduces distortion and residual stresses compared to water quenching. thermalprocessing.com Eliminates smoke and soot associated with oil quenchants. datasheetarchive.comlubrizol.com |
| Applications | Hardening of carbon and alloy steels, aluminum alloys, and induction hardening. dow.comgearsolutions.com |
This table is based on information from product datasheets and research articles.
Functional Fluids Research
The unique fluidic and chemical properties of PAGs have led to extensive research into their use as high-performance functional fluids.
Development of Non-Flammable Hydraulic Fluids
Polyalkylene glycols are a key component in the formulation of non-flammable and fire-resistant hydraulic fluids. researchgate.netwindows.net Anhydrous (water-free) hydraulic fluids based on PAGs are an alternative to traditional mineral oils and phosphate (B84403) esters, especially in high-temperature and high-pressure applications where fire resistance is critical. researchgate.netastm.org
Research has shown that PAG-based hydraulic fluids exhibit excellent fire-resistant properties, good lubricity, and high thermal and oxidative stability. researchgate.netwindows.net Different types of PAGs, including oil-soluble PAGs (OSPs), have been developed to offer performance advantages such as better low-temperature properties and faster air release. astm.org The inherent properties of PAGs, such as their high viscosity indices and low tendency to form sludge, contribute to improved equipment efficiency and reliability. windows.net UCON™ fluids, for example, have been formulated for use as hydraulic fluids in various industries. chempoint.comspecialchem.com
Formulation in Microemulsions for Solubility Enhancement
Polyalkylene glycols, particularly polyethylene glycols of various molecular weights, are utilized as co-surfactants in the formulation of microemulsions. japer.injaper.inbrieflands.com Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactants, which can significantly enhance the solubility of poorly water-soluble compounds. japer.inscholarsresearchlibrary.com
In these formulations, PEGs work in conjunction with a primary surfactant to reduce the interfacial tension between the oil and water phases, leading to the formation of stable micro-droplets. japer.in Research has demonstrated that the use of PEG 400 as a co-surfactant can create stable oil-in-water microemulsions capable of solubilizing hydrophobic drugs. japer.injaper.inbrieflands.com The selection of the surfactant-to-co-surfactant ratio is critical in forming a large and stable microemulsion region. brieflands.com These PAG-containing microemulsion systems are being explored for various applications, including as delivery vehicles for pharmaceuticals. japer.inscholarsresearchlibrary.com A patent also describes the use of water-insoluble polyalkylene glycols in microemulsion metalworking fluids. google.com
Chemical Process Enhancement
Polyalkylene glycols (PAGs), such as UCON 113, are a versatile class of synthetic polymers that have garnered significant academic and industrial interest. Their unique properties, including tunable solubility, thermal stability, and low toxicity, make them highly effective in various chemical process enhancements. This section explores the role of PAGs as reaction media and their application in advanced separation science.
Role as Reaction Media in Specific Chemical Syntheses
Polyalkylene glycols have emerged as green and efficient reaction media for a variety of organic syntheses. Their utility stems from their ability to dissolve a wide range of organic compounds and inorganic reagents, their thermal stability, and their potential for recyclability. Research has demonstrated that PAGs can serve as effective solvents, and in some cases, as catalysts for organic transformations.
One prominent example is the use of Polyethylene Glycol (PEG), a type of PAG, in C-H functionalization reactions. For instance, PEG-400 has been successfully employed as a reaction medium for the C-H activation of methyl quinolines and their subsequent addition to β-nitro styrenes under mild conditions. scholarsresearchlibrary.com This methodology avoids the use of traditional volatile organic compounds (VOCs), aligning with the principles of green chemistry. The use of PEG in these reactions offers several advantages, including being inexpensive, easy to handle, thermally stable, non-toxic, and recyclable. scholarsresearchlibrary.comsioc-journal.cn
The effectiveness of PAGs as reaction media can be attributed to their unique solvent properties and their ability to form complexes with metal cations, which can be crucial for catalytic processes. researchgate.netatamankimya.com The ether oxygens along the polymer backbone can coordinate with metal ions, influencing the reactivity and selectivity of a reaction. atamankimya.com
Table 1: Examples of Chemical Syntheses Utilizing Polyethylene Glycol (PEG) as a Reaction Medium
| Reaction Type | Reactants | Product | PEG Type | Key Findings | Reference |
| C-H Functionalization | Methyl quinolines, β-nitro styrenes | Substituted quinolines | PEG-400 | Efficient, mild conditions, recyclable medium | scholarsresearchlibrary.com |
| Carbon-Carbon Coupling | Various | Biaryls, etc. | Various | Green alternative to traditional solvents | sioc-journal.cn |
| Condensation Reactions | Various | Aldol and Knoevenagel products | Various | High yields, simple work-up | sioc-journal.cn |
Research on PAGs in Aqueous Two-Phase Systems (ATPS) for Separation Science
Aqueous two-phase systems (ATPS) represent a powerful liquid-liquid extraction technique for the separation and purification of biomolecules, such as proteins and enzymes. nih.govnih.gov These systems are typically formed by mixing a polymer, most commonly a polyethylene glycol (PAG), with a salt (like phosphate or sulfate) or another polymer in water. nih.gov Above certain concentrations, the mixture separates into two immiscible aqueous phases, providing a gentle and effective environment for separating delicate biological materials.
Research into PEG-salt ATPS has highlighted their versatility and efficiency. They offer several advantages over traditional separation methods, including:
Biocompatibility: The high water content in both phases provides a mild environment that preserves the biological activity of sensitive molecules. nih.gov
Technical Simplicity and Scalability: ATPS are relatively simple to implement and can be readily scaled up for industrial applications. nih.gov
Versatility: The properties of the ATPS can be tuned by changing the molecular weight of the PEG, the type of salt, and the concentrations of the components to optimize the separation of a specific target molecule.
The phase separation in PEG/salt systems is driven by the exclusion of the salt by the PEG polymer, leading to a salt concentration in the PEG-free solvent that reaches its solubility limit. tandfonline.com The molecular weight of the PEG influences this process, with higher molecular weight PEGs requiring lower salt concentrations to induce phase separation. tandfonline.com
Table 2: Factors Influencing Partitioning in PEG-Salt Aqueous Two-Phase Systems
| Factor | Description | Impact on Partitioning |
| Protein Properties | Surface hydrophobicity, charge, size | A primary determinant; more hydrophobic proteins tend to partition to the more hydrophobic PEG-rich phase. |
| PAG Molecular Weight | The chain length of the polyethylene glycol | Affects the properties of the top phase and the partitioning behavior of molecules. |
| Salt Type | The specific salt used (e.g., phosphate, sulfate) | Influences the properties of the bottom phase and the overall phase diagram. |
| Concentration of Components | The amounts of PAG and salt in the system | Determines the position on the phase diagram and the volume ratio of the phases. |
| Bioaffinity | Specific interactions between the target molecule and a ligand attached to the PEG | Can be used to achieve highly selective purification. |
The application of ATPS has been successfully demonstrated for the separation of a wide range of biological products, including viruses and virus-like particles, with excellent purity and yield. nih.gov
Emerging Research Directions and Future Challenges for Polyalkylene Glycols
Innovations in PAG Synthesis and Green Chemistry Approaches
The synthesis of PAGs has traditionally relied on the polymerization of alkylene oxides, a process that can be energy-intensive and involve hazardous materials. atamanchemicals.com In response to growing environmental concerns, a significant research thrust is the development of greener, more sustainable synthetic methods. marketresearchintellect.commdpi.com
Green Chemistry Principles in PAG Synthesis: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. mdpi.comscholarena.com In the context of PAG synthesis, this involves exploring safer solvents, renewable raw materials, and more energy-efficient reaction conditions. mdpi.comscholarena.com For instance, polyethylene (B3416737) glycol (PEG), a type of PAG, is itself being used as a recyclable, non-toxic reaction medium for various organic syntheses, highlighting its environmental credentials. organic-chemistry.orgmdpi.comresearchgate.net Research into using PEG as a dual solvent and catalyst is also gaining traction, which can simplify processes and reduce waste. researchgate.net
Bio-based PAGs: A major innovation is the development of bio-based PAGs derived from renewable resources. marketresearchintellect.comlubrication.expert These next-generation lubricants aim to reduce the carbon footprint associated with traditional synthetic oils. globalgrowthinsights.comlube-media.com As of 2023, bio-based PAGs have already captured a significant portion of the market, with projections for continued growth driven by consumer preference for sustainable materials and stricter environmental regulations. globalgrowthinsights.comarchivemarketresearch.com These products often exhibit high levels of biodegradability, especially those with lower molecular weights. lube-media.com
Recent developments include:
Novel Hybrid Esters: Smaller companies are developing innovative hybrid structures that combine the features of PAGs with the environmental benefits of esters. lubrication.expert These "secondary polyol esters" (SPEs) are produced from renewable feedstocks and exhibit good biodegradability, hydrolytic stability, and high viscosity indices. lubrication.expertlube-media.com
Renewable Feedstocks: The focus is on utilizing renewable raw materials to produce biodegradable PAGs, which can reduce greenhouse gas emissions by approximately 20% compared to conventional versions. globalgrowthinsights.comarchivemarketresearch.com
| Innovation Area | Description | Key Research Findings & Data |
| Green Solvents/Catalysts | Utilizing environmentally benign media like Polyethylene Glycol (PEG) for organic synthesis. | PEG-400 has been shown to be an effective and recyclable medium for various reactions, offering high yields under mild conditions. organic-chemistry.orgmdpi.com It can function as both a solvent and a catalyst, reducing the need for hazardous volatile organic compounds (VOCs). researchgate.net |
| Bio-based PAGs | Synthesis of PAGs from renewable resources to enhance sustainability and biodegradability. | Bio-based PAGs have gained nearly 10-15% market penetration. globalgrowthinsights.com They can reduce greenhouse gas emissions by ~20% compared to petroleum-based PAGs. globalgrowthinsights.com Many PAGs below a molecular weight of ~1500 g/mol are readily biodegradable. lube-media.com |
| Hybrid Polymers | Combining PAG structures with other chemical groups, like esters, to create novel base oils. | Secondary polyol esters (SPEs) merge the high VI and stability of PAGs with the biodegradability of esters, created from renewable feedstocks. lubrication.expert |
| Energy-Efficient Synthesis | Developing less energy-intensive production methods. | Methodologies like microwave irradiation and ultrasound-mediated synthesis are being explored to increase reaction rates and yields with lower energy input. mdpi.com |
Addressing Compatibility and Formulations Issues
A long-standing challenge for PAGs is their compatibility with other materials. lubrication.expert Due to their polar molecular structure, which contrasts with non-polar hydrocarbon-based oils, PAGs can have issues with miscibility and with certain seals and paints. stle.orglubrication.expert
Solubility and Miscibility: Water-soluble PAGs are incompatible with mineral oils, and mixing them can result in a gelatinous sludge. atamanchemicals.commachinerylubrication.com This necessitates careful cleaning procedures when transitioning equipment from hydrocarbon oils to PAGs. stle.org A significant area of research is the development of oil-soluble PAGs (OSPs). lube-media.com
Oil-Soluble PAGs (OSPs): Synthesized from butylene oxide derivatives, OSPs offer many of the traditional benefits of PAGs while being miscible with hydrocarbon oils. lube-media.com This simplifies equipment conversions and allows OSPs to be used as co-base oils or performance-enhancing additives in hydrocarbon formulations to improve properties like deposit control and friction. lube-media.comlube-media.com
Additive Solubility: The polarity of PAGs also affects the solubility of conventional lubricant additives. mdpi.com While many additives like anti-wear agents and friction modifiers are soluble, overbased detergents, which are crucial for controlling deposits in engine oils, are generally not. mdpi.com This limits the formulation space and drives research into developing new, compatible additive chemistries. mdpi.com
Material Compatibility: PAGs can negatively affect certain materials, though they are compatible with many others. stle.orglubrication.expert
Seals: High nitrile content NBR and fluorine-based elastomers like Viton are highly compatible with PAGs. However, low nitrile-containing seals and polyurethane seals should be avoided. lubrication.expert OSPs are generally considered to be kinder to elastomers and seals than conventional PAGs. lube-media.com
Paints: PAGs are generally not compatible with phenolic or alkyd paints but work well with epoxy-based paints. stle.org
| Issue | Challenge | Research Direction / Solution |
| Miscibility with Hydrocarbons | Water-soluble PAGs are incompatible with mineral oils, leading to separation and sludge formation. atamanchemicals.commachinerylubrication.com | Development of Oil-Soluble PAGs (OSPs) derived from butylene oxide, which are fully miscible with hydrocarbon oils. lube-media.com |
| Additive Compatibility | Insolubility of key additives, such as overbased detergents, in PAGs limits formulation options for applications like engine oils. mdpi.com | Research into novel additive chemistries specifically designed for PAG base stocks. mdpi.com Using OSPs as a co-base oil with mineral oil to improve overall additive solubility. lube-media.commdpi.com |
| Seal Compatibility | PAGs can cause swelling or degradation of certain elastomers like low-nitrile NBR or polyurethane. lubrication.expert | Careful material selection is key. Fluorine-based elastomers (e.g., Viton) and high-nitrile NBR are recommended. lubrication.expert OSPs show improved compatibility with a wider range of elastomers. lube-media.com |
| Paint & Coating Compatibility | Potential for PAGs to degrade or strip certain types of industrial paints (e.g., phenolic, alkyd). stle.org | Use of compatible coatings like epoxy paints. Equipment manufacturers should be consulted on internal paint types before switching to PAG lubricants. stle.org |
Advanced Characterization and Modeling of Complex PAG Systems
Understanding the behavior of PAGs at a molecular level is crucial for designing next-generation fluids. Advanced characterization and computational modeling are indispensable tools in this pursuit.
Characterization Techniques: A suite of advanced analytical techniques is used to probe the structure and properties of PAGs.
Spectroscopy: Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure, composition, and functionalization of PAG polymers. longdom.orgacs.org For example, ¹H NMR can be used to determine molecular weight and the efficacy of conjugation, though careful interpretation is needed to account for ¹³C coupling in large polymers. acs.org
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study thermal transitions (like melting and glass transition) and thermal stability, which are critical for high-temperature applications. longdom.org
Chromatography: While size exclusion chromatography (SEC) can be ill-suited for analyzing some functionalized PAGs, it remains a tool for assessing molecular weight distribution. acs.org
Molecular Modeling and Simulation: Computational modeling provides insights that are difficult to obtain through experiments alone.
Molecular Dynamics (MD) Simulations: MD simulations are used to predict the physical properties of PAGs under various conditions, such as the extreme pressures and temperatures found in deep-sea environments. researchgate.netacs.org These simulations can model the viscosity, density, and interaction of PAG molecules with other substances. acs.org
Coarse-Grained (CG) Modeling: To study large-scale polymer systems over longer timescales, researchers use coarse-grained models. osti.govaip.org In these models, groups of atoms are bundled into single "beads," reducing computational cost while retaining essential physical behaviors. aip.org
Reactive Force Fields (ReaxFF): To simulate chemical reactions, such as proton transport in aqueous PAG solutions for fuel cell applications, reactive force fields are developed. osti.gov These models are trained against high-level quantum mechanics calculations to accurately describe bond breaking and formation. osti.gov
Q & A
Basic: How can researchers systematically identify existing knowledge gaps and conflicting findings about UCON113’s physicochemical properties?
Methodological Answer:
Begin with a structured literature review using databases like PubMed, SciFinder, and Web of Science, focusing on keywords such as "UCON113 synthesis," "UCON113 thermal stability," and "UCON113 solubility." Use Boolean operators (AND/OR/NOT) to refine searches. Extract data into a comparative table (e.g., melting points, solubility in polar/nonpolar solvents) to identify inconsistencies. For example:
| Property | Reported Value (Study A) | Reported Value (Study B) | Methodology Used |
|---|---|---|---|
| Thermal Stability | 220°C ± 5°C | 205°C ± 3°C | TGA vs. DSC |
Evaluate methodological differences (e.g., instrumentation, sample purity) to contextualize discrepancies .
Advanced: How should researchers design experiments to resolve contradictions in UCON113’s reported catalytic activity under varying pH conditions?
Methodological Answer:
Adopt a multi-method validation approach:
Replicate prior studies using identical conditions (pH, temperature, concentration) to verify reproducibility.
Introduce controlled variables (e.g., buffer composition, ionic strength) to isolate confounding factors.
Use spectroscopic techniques (e.g., NMR, FTIR) to monitor structural changes in UCON113 at critical pH levels.
Apply error analysis (e.g., standard deviation across triplicate trials) and statistical tests (ANOVA) to assess significance of observed differences .
Basic: What frameworks are recommended for formulating hypothesis-driven research questions about UCON113’s environmental degradation pathways?
Methodological Answer:
Use the PICO framework (Population: UCON113; Intervention: exposure to UV light; Comparison: dark control; Outcome: degradation rate) to structure the question. Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: "Exposure to UV-B radiation accelerates UCON113’s degradation in aqueous environments compared to dark conditions, as measured by HPLC-MS over 14 days" .
Advanced: How can researchers optimize UCON113’s synthesis yield while minimizing byproducts?
Methodological Answer:
Implement a Design of Experiments (DOE) approach:
- Factors: Reaction temperature, catalyst concentration, solvent polarity.
- Response variables: Yield (%) and byproduct concentration (ppm).
- Statistical tools: Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with confirmation runs and characterize byproducts via GC-MS .
Basic: What strategies ensure rigorous data collection and analysis in studies investigating UCON113’s biocompatibility?
Methodological Answer:
- Primary data: Use in vitro cytotoxicity assays (e.g., MTT) with triplicate cell lines (e.g., HEK293, HepG2).
- Controls: Include positive (e.g., cisplatin) and negative (vehicle-only) controls.
- Statistical rigor: Report mean ± SEM and use t-tests for pairwise comparisons. Predefine significance thresholds (e.g., p < 0.05) .
Advanced: How should researchers address challenges in reproducing UCON113’s reported fluorescence quantum yield (Φ) across laboratories?
Methodological Answer:
- Standardize instrumentation: Use calibrated fluorometers with matched excitation/emission slit widths.
- Control environmental factors: Temperature, oxygen levels, and solvent batch.
- Collaborative validation: Share samples with independent labs for cross-validation. Publish detailed protocols, including raw data and instrument settings .
Basic: What are best practices for integrating interdisciplinary data (e.g., computational modeling and experimental results) in UCON113 research?
Methodological Answer:
- Align metrics: Compare computational predictions (e.g., DFT-calculated bond energies) with experimental data (e.g., XRD structural analysis).
- Use visualization tools: Overlay molecular dynamics simulations with experimental spectroscopic data to identify alignment/misalignment.
- Address discrepancies: Re-examine force field parameters or experimental calibration .
Advanced: How can researchers ensure statistical validity when analyzing UCON113’s dose-response relationships in pharmacological studies?
Methodological Answer:
- Power analysis: Determine sample size upfront to achieve adequate statistical power (≥80%).
- Dose-range testing: Use log-scale concentrations to capture EC50/IC50 values.
- Model fitting: Apply nonlinear regression (e.g., Hill equation) and report confidence intervals for fitted parameters .
Basic: What ethical and methodological considerations apply to studies involving UCON113’s long-term environmental impact?
Methodological Answer:
- Ethical compliance: Follow institutional guidelines for chemical disposal and ecosystem protection.
- Longitudinal design: Monitor degradation products over 6–12 months using LC-MS/MS.
- Control ecosystems: Use microcosm/mesocosm setups to isolate UCON113’s effects from external variables .
Advanced: How can machine learning enhance predictive modeling of UCON113’s structure-activity relationships (SAR)?
Methodological Answer:
- Dataset curation: Compile experimental data (e.g., IC50, LogP) from peer-reviewed studies.
- Feature selection: Include descriptors like molecular weight, H-bond donors, and topological polar surface area.
- Model validation: Use k-fold cross-validation and external test sets to avoid overfitting. Compare performance metrics (R², RMSE) across algorithms (e.g., random forest vs. neural networks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
